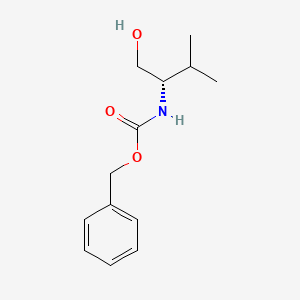

Cbz-L-valinol

Descripción general

Descripción

- Cbz-L-valinol (CAS Number: 6216-65-5) is a compound with the molecular formula C₁₃H₁₉NO₃. It is also known as (S)-benzyl (1-hydroxy-3-methylbutan-2-yl)carbamate.

- It is a white crystalline solid that is hardly soluble in water.

- The structural similarities of Cbz-L-valinol to tricyclic antidepressants may explain its broad activity spectrum, including antiepileptic and psychoactive properties.

Synthesis Analysis

- Cbz-L-valinol can be synthesized through various methods, including reduction of L-valine using NaBH₄/I₂ in THF.

- The exact synthetic route may vary based on specific laboratory protocols.

Molecular Structure Analysis

- Cbz-L-valinol belongs to the class of organic compounds known as 1,2-aminoalcohols.

- It consists of a tricyclic ring structure and has a lipophilic character, allowing it to cross the blood-brain barrier.

Chemical Reactions Analysis

- The mechanism of action of Cbz-L-valinol is not fully understood. However, it inhibits voltage-gated sodium channels, stabilizing hyperexcited neurons and suppressing excitatory impulses.

Physical And Chemical Properties Analysis

- Melting Point: 114-116°C

- Boiling Point: 391.9±35.0°C at 760 mmHg

- Flash Point: 190.8°C

- Purity: 97%

- Physical Form: Solid

- Storage Temperature: Sealed in dry conditions at room temperature

Aplicaciones Científicas De Investigación

1. Application in Environmental Science and Pollution Research

- Application Summary : Cbz-L-valinol has been used in studies involving the immobilization of microalgae for the removal of carbamazepine (CBZ), a widespread psychotropic drug, from water .

- Methods of Application : In the study, polyvinyl alcohol-sodium alginate polymers were used to immobilize Chlorella vulgaris (FACHB-8) to investigate whether immobilization can facilitate microalgae to alleviate the CBZ stress and enhance CBZ removal .

- Results : The results showed that after immobilized treatment, the biomass of microalgae increased by approximately 20%, the maximum level of malondialdehyde content decreased from 28 to 13 μmol/g, and the photosynthetic capacity of FV / FM recovered to 90% of the control group. The CBZ removal rate increased from 67 to 84% by immobilization at a CBZ concentration of 80 mg·L−1 .

2. Application in Material Science

- Application Summary : Cbz-L-valinol has been used in the immobilization on SBA-15 nanoporous silica .

- Methods of Application : The specific methods of application or experimental procedures are not detailed in the available resources .

- Results : The specific results or outcomes obtained are not detailed in the available resources .

3. Application in Environmental Science and Pollution Research

- Application Summary : Cbz-L-valinol has been used in studies involving the use of activated biochar derived from pomelo peel as a high-capacity sorbent for the removal of carbamazepine (CBZ) from aqueous solution .

- Methods of Application : In the study, activated biochar was prepared by carbonization and further KOH activation using pomelo peel as a precursor . The pore structure and surface functional groups of the activated biochar were found to affect the adsorption of CBZ .

- Results : The results showed that the activated biochar of AB-700 delivered a higher adsorption capacity of CBZ up to 286.5 mg g−1 . Different factors in the sorption process of CBZ on AB-700, such as temperature, pH, ionic strength, and reusability, were studied in detail .

Safety And Hazards

- Cbz-L-valinol is considered hazardous due to its flammable nature.

- Precautions include avoiding skin and eye contact, using personal protective equipment, and ensuring adequate ventilation.

- In case of exposure, follow first aid measures and seek medical attention.

Direcciones Futuras

- Research on Cbz-L-valinol continues, exploring its applications in various fields such as drug development, catalysis, and materials science.

Remember that this analysis is based on available information, and further research may reveal additional insights. If you have any specific questions or need more details, feel free to ask! 😊

Propiedades

IUPAC Name |

benzyl N-[(2S)-1-hydroxy-3-methylbutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c1-10(2)12(8-15)14-13(16)17-9-11-6-4-3-5-7-11/h3-7,10,12,15H,8-9H2,1-2H3,(H,14,16)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGHASJBQTDDGLA-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CO)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](CO)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80447732 | |

| Record name | (S)-N-CBZ-valinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80447732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cbz-L-valinol | |

CAS RN |

6216-65-5 | |

| Record name | (S)-N-CBZ-valinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80447732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,6-Bis[1-(2-methylphenylimino)ethyl]pyridine](/img/structure/B1588884.png)

![1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide](/img/structure/B1588887.png)

![4-[2-(Trifluoromethyl)phenyl]piperidine](/img/structure/B1588895.png)